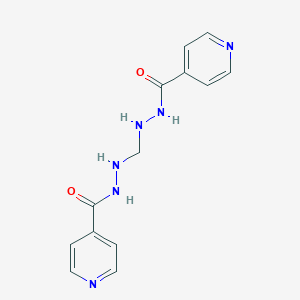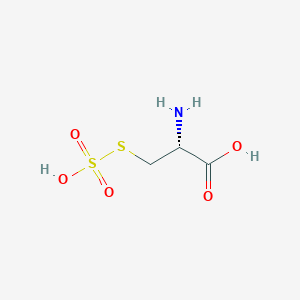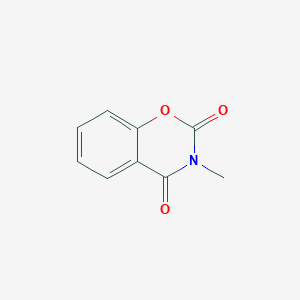
2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-methyl-2,4-dioxo-3,4-dihydrobenzo[f][1,3]oxazine or MDOB.
Mechanism Of Action
The exact mechanism of action of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is not fully understood. However, studies have shown that this compound can act as an electron-transporting material, allowing for efficient charge transport in electronic devices.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl-. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity, making it a potentially safe material for use in electronic devices.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is its excellent electron-transporting properties, making it an ideal candidate for use in electronic devices. However, one of the limitations of this compound is its relatively low solubility in common organic solvents, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the research and development of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl-. One of the main areas of focus is the development of more efficient and scalable synthesis methods for this compound. Additionally, there is a growing interest in using this compound in the development of high-performance organic electronic devices, such as solar cells and sensors. Finally, there is a need for further studies on the biochemical and physiological effects of this compound to ensure its safety for use in electronic devices.
Conclusion
In conclusion, 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is a promising compound with potential applications in various fields, particularly in the development of organic electronic devices. Although there is still much to learn about the mechanism of action and biochemical and physiological effects of this compound, its excellent electron-transporting properties make it a valuable material for future research and development.
Synthesis Methods
The synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- can be achieved through several methods. One of the most common methods is the reaction between 3-methylcatechol and phthalic anhydride in the presence of a catalyst. The resulting product is then purified through crystallization or chromatography.
Scientific Research Applications
2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of organic electronics. This compound has been found to possess excellent electron-transporting properties, making it an ideal candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
properties
CAS RN |
1672-01-1 |
|---|---|
Product Name |
2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- |
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-methyl-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H7NO3/c1-10-8(11)6-4-2-3-5-7(6)13-9(10)12/h2-5H,1H3 |
InChI Key |
FBZWKVSQOBDAQR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2OC1=O |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2OC1=O |
Other CAS RN |
1672-01-1 |
synonyms |
3-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




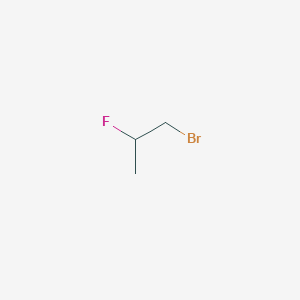
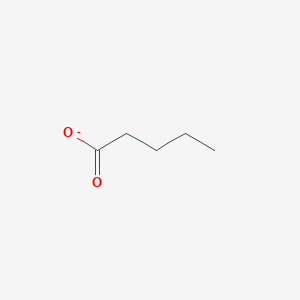
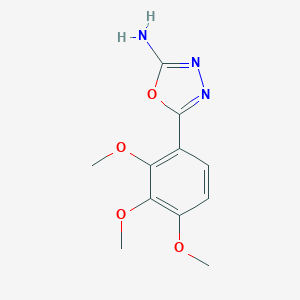
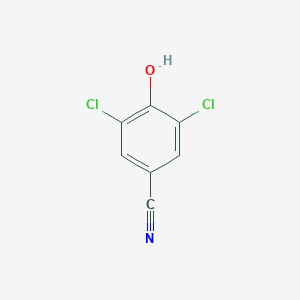
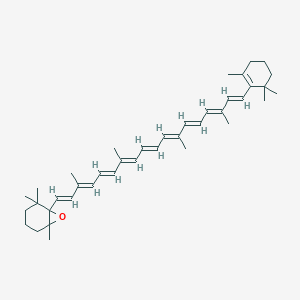
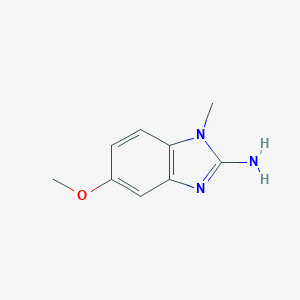
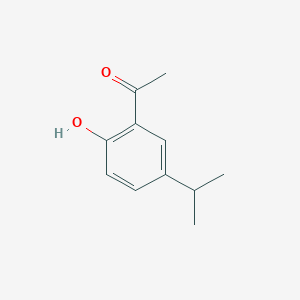
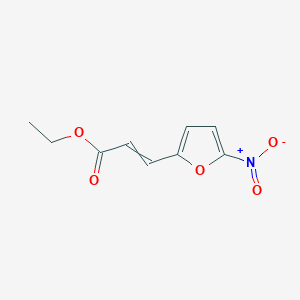

![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)
